B1580202 L-CYSTEINE-N-FMOC, S-TRITYL (13C3,15N)

L-CYSTEINE-N-FMOC, S-TRITYL (13C3,15N)

Cat. No.: B1580202
M. Wt: 590.69
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Cysteine-N-FMOC, S-Trityl (¹³C₃,¹⁵N) is a stable isotope-labeled derivative of L-cysteine, a sulfur-containing amino acid critical in peptide synthesis and structural biology. This compound features dual protection: the N-terminal FMOC (9-fluorenylmethyloxycarbonyl) group and the S-trityl (triphenylmethyl) group on the cysteine thiol. The isotopic labeling (¹³C₃ at the carbon backbone and ¹⁵N at the amine group) enables precise tracking in mass spectrometry (MS), nuclear magnetic resonance (NMR), and metabolic studies .

Properties

Molecular Weight

590.69

Purity

98%

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • CAS Number : Unlabeled form: 103213-32-7; labeled form: 360795-94-4 .
  • Purity : ≥98% (HPLC), with isotopic enrichment of 97–99% for ¹³C and ¹⁵N .
  • Applications : Used in peptide synthesis to prevent disulfide bond scrambling, and as an internal standard in quantitative proteomics and pharmacokinetic studies .
Isotopic Variants of Protected L-Cysteine

The compound is part of a broader family of isotope-labeled, protected cysteine derivatives. Below is a comparative analysis:

Compound Isotopic Labels Protecting Groups Purity Key Applications References
L-Cysteine-N-FMOC, S-Trityl (¹³C₃,¹⁵N) ¹³C₃ (carbon), ¹⁵N (amine) N-FMOC, S-Trityl ≥98% Peptide synthesis, MS/NMR quantification
[3,3-²H₂]-L-Cysteine-N-FMOC, S-Trityl ²H₂ (deuterium) N-FMOC, S-Trityl ≥98% Metabolic tracing, deuterium exchange
[¹⁵N]-L-Cysteine, S-p-Mebz ¹⁵N (amine) S-p-Methoxybenzyl (p-Mebz) 98% Disulfide bond studies in peptides
N-Acetyl-L-cysteine-¹³C₃,¹⁵N ¹³C₃, ¹⁵N N-Acetyl, free thiol >95% Antioxidant research, metabolite analysis

Key Differences :

  • Isotopic Labeling : The ¹³C₃/¹⁵N dual labeling in L-Cysteine-N-FMOC, S-Trityl (¹³C₃,¹⁵N) provides enhanced sensitivity in MS-based proteomics compared to single-labeled (e.g., ¹⁵N-only) or deuterated analogs .
  • Protection Strategy : Unlike S-p-Mebz or S-acetamidomethyl (Acm) groups, the S-Trityl group offers superior steric protection against premature oxidation, critical in multi-step peptide synthesis .
Stability and Handling
  • Thermal Stability : The S-Trityl group enhances thermal stability compared to S-Sulfo or S-Benzyl derivatives, making the compound suitable for high-temperature reactions .
  • Storage : Requires refrigeration (0–6°C) to prevent FMOC group degradation, unlike N-Acetyl derivatives stable at room temperature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.